Enzymatic Potency of PF-8380 Relative to the Clinical Candidate GLPG1690 (Ziritaxestat)
In isolated enzyme assays, PF-8380 exhibits substantially higher inhibitory potency against human ATX compared to the first-in-class clinical candidate GLPG1690 (ziritaxestat), with an IC50 value 47-fold lower [1].
| Evidence Dimension | Inhibitory Potency (IC50) against Human Autotaxin (ATX) |
|---|---|
| Target Compound Data | 2.8 nM |
| Comparator Or Baseline | GLPG1690 (Ziritaxestat): 131 nM |
| Quantified Difference | PF-8380 is 47-fold more potent (2.8 nM vs 131 nM) |
| Conditions | Isolated enzyme assay; substrate and assay conditions differ between publications |
Why This Matters
For researchers requiring maximal target engagement in vitro, PF-8380's superior potency may allow for lower working concentrations, potentially reducing off-target effects and compound consumption.
- [1] Gierse J, Thorarensen A, Beltey K, et al. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation. Journal of Pharmacology and Experimental Therapeutics. 2010;334(1):310-317. doi: 10.1124/jpet.110.165845. View Source
